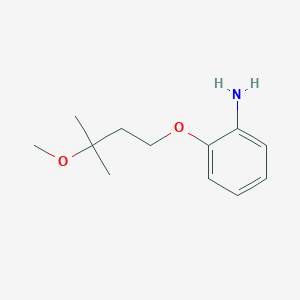

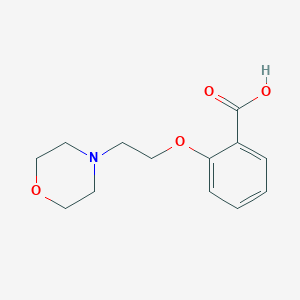

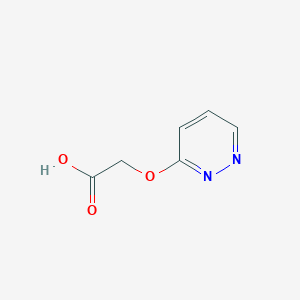

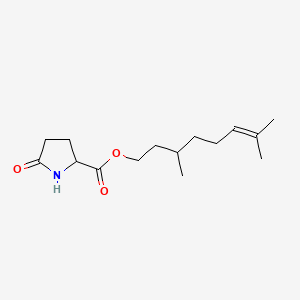

2-(2-Morpholin-4-ylethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

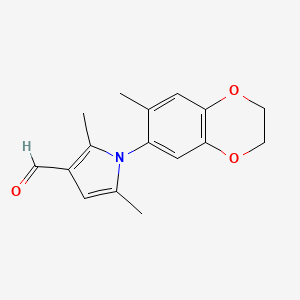

2-(2-Morpholin-4-ylethoxy)benzoic acid is a chemical compound that features a morpholine ring, which is a common moiety in various pharmacologically active compounds. The morpholine ring is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and its influence on the lipophilicity and electronic properties of molecules. This compound, with its benzoic acid moiety, could potentially serve as an intermediate in the synthesis of various bioactive molecules or as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Morpholin-4-ylethoxy)benzoic acid often involves multi-step reactions that may include hydroxymethylation, chlorination, etherification, and hydrolysis . For example, the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a related compound, was achieved through these steps with a total yield of 47.5% . Additionally, the synthesis of 2-morpholine carboxylic acid derivatives has been described, which could be further elaborated to other complex structures .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety can be quite diverse. For instance, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative with a planar benzoxaborole fragment in the solid state . The morpholine ring can also be incorporated into larger ring systems, such as in the synthesis of 1-aza-4-oxabicyclo[3.3.1]nonan-6-one .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions depending on the functional groups present. Electrochemical oxidation of morpholinoaniline derivatives can lead to different products based on the pH of the solution, demonstrating the reactivity of these compounds under electrochemical conditions . The morpholine ring can also be involved in regio and stereospecific reactions, as seen in the configurational studies of morpholine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by the substituents attached to the morpholine ring. For example, phthalocyanine derivatives with morpholin-4-yl ethoxy groups have shown moderate to high quantum yields of singlet oxygen production, which is significant for their potential use in photodynamic therapy . The presence of the morpholine ring in benzohydrazides has been associated with significant antimycobacterial activity . Moreover, morpholin-2-yl-phosphinic acids have been identified as potent GABA(B) receptor antagonists, indicating the importance of the morpholine structure in modulating biological activity .

科学的研究の応用

Prodrug Development and Therapeutic Applications

- A study detailed the synthesis of water-soluble acetylsalicylic acid (ASA) prodrugs incorporating nitric oxide (NO)-releasing groups, including a derivative with structural similarities to 2-(2-Morpholin-4-ylethoxy)benzoic acid. These compounds, designed to release ASA and NO upon metabolic conversion, showed potential for reduced gastrotoxicity and enhanced anti-inflammatory effects, indicating their promise for clinical applications without focusing on drug use or dosage specifics (Rolando et al., 2013).

Material Science and Corrosion Inhibition

- Research into new N-heterocyclic compounds based on 8-hydroxyquinoline for mild steel corrosion inhibition in HCl solution was conducted. Although not directly involving 2-(2-Morpholin-4-ylethoxy)benzoic acid, these studies showcase the application of morpholine derivatives in protecting metals against corrosion, highlighting the relevance of such compounds in material science and industrial applications (Rbaa et al., 2020).

Molecular Synthesis and Chemical Interactions

- A detailed examination of morpholinium salts of ring-substituted benzoic acid analogues revealed intricate hydrogen-bonded polymeric structures. This research underscores the utility of morpholine and its derivatives in forming structurally complex materials, relevant for understanding molecular interactions and designing new materials (Smith & Lynch, 2016).

Antimicrobial and Antiplatelet Activities

- Investigations into novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, reacting with morpholine, highlighted potential antimicrobial activities. This illustrates the broader pharmacological interest in morpholine derivatives, beyond their use in drug formulations, focusing on their intrinsic biological properties (Abubshait et al., 2011).

DNA Interactions and Anticancer Potential

- A study on water-soluble phthalocyanines substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups demonstrated significant interactions with DNA and showed potential as anticancer agents due to their DNA-binding and photocleavage activities. Such findings reveal the importance of morpholine derivatives in developing therapeutic agents targeting genetic material (Barut et al., 2016).

特性

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVCENFXJDYZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholin-4-ylethoxy)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)